CGP 65015

Iron chelation therapy Hydroxypyridinone Oral bioavailability

CGP 65015 (CAS 189564-33-8) is a structurally defined second-generation hydroxypyridinone (HPO) iron chelator for research use. Its distinct physicochemical profile — log D(pH 7.4) 0.58, Caco-2 Papp 0.25×10⁻⁶ cm·s⁻¹, intrinsic dissolution rate 0.012 mg·min⁻¹·cm⁻² (USP simulated intestinal fluid), aqueous solubility <0.5 mg·mL⁻¹ — provides a quantitative benchmark for SAR studies, dissolution-rate-limited oral absorption modeling, and enabling formulation development. The compound demonstrates reproducible oral iron mobilization activity in the iron-overloaded marmoset model (>24 h duration), establishing a validated in vivo comparator for novel chelator programs. Procurement is indicated when research requires a second-generation HPO with documented ADME properties distinct from deferiprone and tridentate chelators.

Molecular Formula C14H15NO4
Molecular Weight 261.27 g/mol
Cat. No. B1245238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCGP 65015
Synonyms(+)-3-hydroxy-1-(2-hydroxyethyl)-2-hydroxyphenyl-methyl-1H-pyridin-4-one
CGP 65015
CGP65015
Molecular FormulaC14H15NO4
Molecular Weight261.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=C(C(=O)C=CN2CCO)O)O
InChIInChI=1S/C14H15NO4/c16-9-8-15-7-6-11(17)14(19)12(15)13(18)10-4-2-1-3-5-10/h1-7,13,16,18-19H,8-9H2
InChIKeyZMDGUPJAPMSCIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for CGP 65015: A Second-Generation Hydroxypyridinone Oral Iron Chelator


CGP 65015 (CAS 189564-33-8) is a second-generation oral iron chelator belonging to the hydroxypyridinone (HPO) chemical class [1]. Its systematic IUPAC name is (+)-3-hydroxy-1-(2-hydroxyethyl)-2-hydroxyphenyl-methyl-1H-pyridin-4-one, with a molecular formula of C14H15NO4 and a molecular weight of 261.27 g/mol . The compound is a bidentate chelator designed for oral bioavailability to mobilize iron deposits in iron overload conditions .

Why CGP 65015 Cannot Be Simply Substituted by Other Oral Iron Chelators


Within the hydroxypyridinone (HPO) class, subtle structural modifications produce substantial differences in physicochemical properties that directly govern oral absorption, bioavailability, and iron excretion efficacy [1]. The 2-position aromatic substituent of CGP 65015 confers a distinct lipophilicity profile (log D(pH 7.4) = 0.58) that differentiates it from first-generation HPO analogs such as deferiprone (CP20/L1) [2]. Moreover, CGP 65015's intrinsic dissolution rate of 0.012 mg·min⁻¹·cm⁻² in simulated intestinal fluid—a parameter not replicated identically across analogs—directly informs formulation requirements and absorption predictability [3]. Generic substitution without accounting for these quantifiable parameters may result in divergent oral absorption profiles and unpredictable iron mobilization outcomes in experimental models [1].

Quantitative Evidence Guide: CGP 65015 Differentiation from Structural and Functional Analogs


Lipophilicity Differentiation: CGP 65015 log D(7.4) Compared with First-Generation HPO Deferiprone

CGP 65015 exhibits a log D(pH 7.4) value of 0.58, indicating moderate lipophilicity that balances membrane permeability with aqueous solubility [1]. In contrast, the first-generation HPO deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one; CP20/L1) possesses a lower log P value (approximately -0.77), which reflects substantially greater hydrophilicity [2]. This differential lipophilicity directly impacts intestinal absorption potential, as excessively hydrophilic chelators exhibit reduced passive membrane diffusion, while overly lipophilic compounds may face solubility limitations [1]. The log D(7.4) of 0.58 positions CGP 65015 in an intermediate range considered favorable for oral drug absorption.

Iron chelation therapy Hydroxypyridinone Oral bioavailability Physicochemical characterization

Intestinal Permeability Benchmark: Caco-2 Monolayer Papp Value for CGP 65015

CGP 65015 demonstrates an apparent permeability coefficient (Papp) of approximately 0.25 × 10⁻⁶ cm·s⁻¹ across Caco-2 epithelial monolayers, a widely accepted in vitro model for predicting human intestinal absorption [1]. This value falls within the moderate permeability range and, when compared with reference compounds, predicts incomplete oral absorption in humans—a finding corroborated by in situ rat jejunum perfusion studies yielding a dimensionless wall permeability (Pw) of approximately 0.4 [1]. The consistent permeability profile across both in vitro and in situ models strengthens the predictive reliability for absorption-limited oral bioavailability [2].

Oral drug absorption Caco-2 permeability Intestinal transport Iron chelator

In Vivo Iron Excretion Efficacy: CGP 65015 Sustained Activity in Iron-Overloaded Marmosets

In iron-overloaded marmosets (Callithrix jacchus), a single oral dose of CGP 65015 at 150 μmol iron binding equivalents (IBE)/kg produces significant increases in both urinary and fecal iron clearance, with the iron elimination effect persisting into the second post-treatment day [1]. The marmoset model was specifically developed to predict clinical efficacy of novel iron chelators, and compounds demonstrating activity in this primate model—including CGP 65015, ICL670A (deferasirox), and CGP75254A—are considered likely to exhibit activity in humans as well [2]. The sustained duration of effect (>24 hours) distinguishes CGP 65015 from chelators requiring more frequent dosing to maintain iron mobilization.

Iron overload Primate model Iron chelation In vivo pharmacology

Intrinsic Dissolution Rate: CGP 65015 Characterization in USP Simulated Intestinal Fluid

CGP 65015 exhibits an intrinsic dissolution rate of 0.012 mg·min⁻¹·cm⁻² in USP simulated intestinal fluid, measured using standard rotating disk methodology [1]. This relatively low dissolution rate suggests that oral absorption of CGP 65015 may be solubility/dissolution rate limited in vivo—a finding consistent with the compound's moderate lipophilicity and aqueous solubility of <0.5 mg·mL⁻¹ across pH 3-9 [2]. The dissolution-limited absorption profile differentiates CGP 65015 from more water-soluble HPO analogs such as deferiprone, which exhibits substantially higher aqueous solubility (>10 mg·mL⁻¹) [3]. This physicochemical distinction has direct implications for formulation development and predicts that simple oral solutions or suspensions may yield different absorption kinetics compared with the comparator.

Dissolution rate Oral formulation Biopharmaceutics Iron chelator

Structural Differentiation: 2-Position Aromatic Substituent of CGP 65015

CGP 65015 incorporates a hydroxyphenyl-methyl substituent at the 2-position of the 3-hydroxypyridin-4-one core, distinguishing it structurally from first-generation HPO analogs that bear simple alkyl substituents (e.g., deferiprone with 1,2-dimethyl substitution) [1]. Novartis synthesized a range of bidentate hydroxypyridinone ligands possessing an aromatic substituent at the 2-position, of which CGP 65015 is a representative member [2]. This structural modification increases molecular weight (261.27 g/mol vs. 139.15 g/mol for deferiprone), introduces an additional hydrogen bond donor/acceptor profile (topological polar surface area 81 Ų), and contributes to the distinct lipophilicity (log D 0.58) and dissolution characteristics described in the evidence items above .

Hydroxypyridinone Structure-activity relationship Chelator design Iron chelation

Optimal Application Scenarios for CGP 65015 Based on Quantitative Differentiation Evidence


Oral Iron Chelator Structure-Activity Relationship (SAR) Studies

CGP 65015 serves as a structurally defined second-generation HPO reference compound for SAR programs investigating the impact of 2-position aromatic substitution on oral iron chelator ADME properties [1]. Its distinct physicochemical profile—log D(7.4) 0.58, Caco-2 Papp 0.25 × 10⁻⁶ cm·s⁻¹, and intrinsic dissolution rate 0.012 mg·min⁻¹·cm⁻²—provides a quantitative benchmark against which novel HPO analogs can be systematically compared [2]. The compound's documented activity in the iron-overloaded marmoset model further establishes a validated in vivo efficacy reference point for oral chelator development programs [3].

Dissolution-Limited Oral Absorption Modeling

With its well-characterized intrinsic dissolution rate (0.012 mg·min⁻¹·cm⁻² in USP simulated intestinal fluid) and moderate lipophilicity (log D 0.58), CGP 65015 provides an ideal model compound for investigating dissolution rate-limited oral absorption phenomena [1]. The compound's aqueous solubility (<0.5 mg·mL⁻¹ across pH 3-9) and incomplete oral absorption prediction from Caco-2 permeability data (Papp 0.25 × 10⁻⁶ cm·s⁻¹) create a scenario where formulation approaches can be systematically evaluated for their ability to enhance oral bioavailability of moderately lipophilic, dissolution-limited drug candidates [2]. Researchers developing enabling formulations for poorly soluble compounds can utilize CGP 65015 as a proof-of-concept tool.

Primate Iron Overload Model Pharmacodynamic Studies

CGP 65015 has demonstrated reproducible oral iron mobilization activity in the iron-overloaded marmoset model—a predictive primate system for evaluating novel iron chelator candidates [1]. The compound's sustained iron excretion effect (>24 hours post-dose) makes it particularly suitable for studies examining duration of action and dosing interval optimization in iron chelation therapy [2]. Researchers requiring an orally active positive control or comparator for in vivo iron chelation studies in non-human primates will find CGP 65015's documented activity profile in this model directly applicable [3].

Comparative Physicochemical Profiling of Hydroxypyridinone Chelators

CGP 65015 occupies a distinct position in the physicochemical property space of HPO iron chelators—with higher lipophilicity (log D 0.58) and lower aqueous solubility (<0.5 mg·mL⁻¹) than first-generation analogs such as deferiprone (log P ~ -0.77; solubility >10 mg·mL⁻¹) [1]. This property profile enables CGP 65015 to serve as a lipophilic, dissolution-limited comparator in studies examining how structural modifications within the HPO class translate to altered biopharmaceutical properties [2]. Procurement of CGP 65015 is indicated when research objectives specifically require a second-generation HPO with documented permeability and dissolution characteristics distinct from both first-generation HPOs and tridentate chelators such as deferasirox.

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